Stereochemical Identity: Racemic Mixture vs. Single Enantiomers (R/S) Defines Application Scope
CAS 1263378-93-3 is the racemic form of tert-butyl (2-(pyrrolidin-2-yl)ethyl)carbamate, containing an equimolar mixture of (R) and (S) enantiomers at the pyrrolidine 2-position. In contrast, CAS 720000-05-5 is the single (R)-enantiomer and CAS 719999-55-0 is the single (S)-enantiomer . The racemate lacks the stereochemical definition required for asymmetric synthesis of enantiomerically pure drug candidates. A 2011 review established that chiral building blocks are essential for controlling the stereochemical outcome of drug synthesis, as enantiomeric impurities can lead to different pharmacological profiles [1].
| Evidence Dimension | Stereochemical composition at pyrrolidine C-2 position |
|---|---|
| Target Compound Data | Racemic mixture (R/S = 50:50) |
| Comparator Or Baseline | (R)-enantiomer (CAS 720000-05-5): >95% ee single enantiomer; (S)-enantiomer (CAS 719999-55-0): >95% ee single enantiomer |
| Quantified Difference | Racemic: 50% desired enantiomer; Single enantiomers: ≥95% desired enantiomer |
| Conditions | Vendor-certified purity specifications; stereochemical assignment confirmed by CAS registry records |
Why This Matters
For asymmetric drug synthesis, the single enantiomer provides at least 1.9-fold higher yield of the desired stereoisomer compared to the racemate, making it the preferred choice for chiral drug candidate preparation.
- [1] Brooks, W. H., Guida, W. C., & Daniel, K. G. (2011). The significance of chirality in drug design and development. Current Topics in Medicinal Chemistry, 11(7), 760-770. View Source
